[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate
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Overview
Description
[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple acetyloxy groups and a pyridin-2-ylsulfanyl moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxan-3-yl core, followed by the introduction of acetyloxy groups and the pyridin-2-ylsulfanyl moiety. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the acetylation and sulfanylation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, [4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound’s unique structure enables it to interact with biological molecules, potentially serving as a probe or inhibitor in biochemical studies. Its pyridin-2-ylsulfanyl moiety can bind to metal ions, making it useful in studying metalloproteins and enzymes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions allows for the design of drug candidates with specific biological activities.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with tailored properties.
Mechanism of Action
The mechanism of action of [4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate involves its interaction with specific molecular targets. The compound’s acetyloxy groups can undergo hydrolysis to release acetic acid, while the pyridin-2-ylsulfanyl moiety can bind to metal ions or participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate: This compound is unique due to its combination of acetyloxy and pyridin-2-ylsulfanyl groups.
[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl butyrate: Similar structure but with a butyrate group instead of acetate.
[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl propionate: Similar structure but with a propionate group instead of acetate.
Properties
Molecular Formula |
C20H25NO9S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[4,5-diacetyloxy-2-(acetyloxymethyl)-6-pyridin-2-ylsulfanyloxan-3-yl]methyl acetate |
InChI |
InChI=1S/C20H25NO9S/c1-11(22)26-9-15-16(10-27-12(2)23)30-20(31-17-7-5-6-8-21-17)19(29-14(4)25)18(15)28-13(3)24/h5-8,15-16,18-20H,9-10H2,1-4H3 |
InChI Key |
YNJGUOWSHMZCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(OC(C(C1OC(=O)C)OC(=O)C)SC2=CC=CC=N2)COC(=O)C |
Origin of Product |
United States |
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